molecular formula C10H15ClFNO B6245415 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride CAS No. 2408972-83-6

2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride

Cat. No. B6245415
CAS RN: 2408972-83-6
M. Wt: 219.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride” is a derivative of aminomethyl propanol . Aminomethyl propanol is an organic compound with the formula H2NC(CH3)2CH2OH. It is a colorless liquid that is classified as an alkanolamine .


Synthesis Analysis

While specific synthesis methods for “2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride” are not available, aminomethyl propanol, a related compound, can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride involves the conversion of 4-fluoro-3-methylacetophenone to 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-fluoro-3-methylacetophenone", "ammonia", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Reduction of 4-fluoro-3-methylacetophenone to 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol using sodium borohydride and ammonia in ethanol solvent.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide.", "Step 3: Formation of the hydrochloride salt by addition of hydrochloric acid to the neutralized reaction mixture.", "Step 4: Isolation and purification of the final product by filtration and drying." ] }

CAS RN

2408972-83-6

Molecular Formula

C10H15ClFNO

Molecular Weight

219.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.